
5-bromo-2-fluoro-N-propylbenzamide
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Overview
Description
5-bromo-2-fluoro-N-propylbenzamide is an organic compound with the molecular formula C10H11BrFNO. It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms, and the amide nitrogen is bonded to a propyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-fluoro-N-propylbenzamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by amidation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-fluoro-N-propylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles or electrophiles under mild to moderate conditions.
Oxidation and Reduction Reactions: Use oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
5-bromo-2-fluoro-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-bromo-2-fluoro-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.
N-(4-fluorophenyl)-3-bromobenzamide: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
5-bromo-2-fluoro-N-propylbenzamide is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-bromo-2-fluoro-N-propylbenzamide with high purity?
Answer:
- Multi-step synthesis : Start with 5-bromo-2-fluorobenzoic acid (CAS 146328-85-0) as the precursor. React with propylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water.
- Quality control : Confirm purity via HPLC (>98%) and characterize with 1H/13C NMR and FT-IR. For example, the benzamide carbonyl peak should appear at ~1680 cm−1 in IR .
Q. How can researchers optimize reaction conditions for scaling up synthesis?
Answer:
- Factorial design : Use a 2k factorial approach to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%) .
- Response metrics : Monitor yield, purity, and reaction time. For instance, higher temperatures in DMF may reduce reaction time but increase side products.
- Statistical tools : Analyze data with ANOVA to identify significant factors. Pilot-scale trials (1–10 g) should precede industrial-scale synthesis .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound?
Answer:
- Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations using Gaussian). For example, discrepancies in 19F shifts may arise from solvent effects .
- X-ray crystallography : Resolve ambiguities in substituent positions. A single-crystal structure (e.g., space group P21/c) can confirm dihedral angles between aromatic rings and the propyl chain .
- Advanced MS/MS : Use high-resolution Q-TOF to distinguish isotopic patterns (e.g., 79Br vs. 81Br) .
Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?
Answer:
- Buchwald-Hartwig amination : Test Pd(OAc)2/XPhos catalysts to replace bromine with amines. Monitor reaction progress via TLC and GC-MS .
- Suzuki-Miyaura coupling : Use aryl boronic acids and Pd(PPh3)4 in toluene/ethanol. Note that the fluorine substituent may direct coupling to the para position .
- Mechanistic studies : Employ 19F NMR kinetics to track intermediates. Fluorine’s strong inductive effect can slow oxidative addition steps .
Q. How can non-covalent interactions (e.g., halogen bonding) be leveraged in crystal engineering?
Answer:
- Cocrystal design : Combine this compound with pyridine derivatives. The bromine atom acts as a halogen bond donor (distance ~3.0 Å) .
- Thermal analysis : Use DSC to study melting points and stability. Cocrystals often exhibit higher thermal stability than pure compounds .
- Computational modeling : Simulate interaction energies using Mercury CSD software to predict packing motifs .
Q. What computational methods are suitable for predicting physicochemical properties?
Answer:
- ADMET prediction : Use SwissADME to estimate logP (~2.5), solubility (<0.1 mg/mL), and bioavailability. The compound’s high lipophilicity may limit aqueous solubility .
- Molecular dynamics : Simulate membrane permeability (e.g., PAMPA assay) to assess drug-likeness. The propyl chain enhances membrane penetration compared to methyl analogs .
- Docking studies : Target enzymes like carbonic anhydrase; fluorine’s electronegativity may enhance binding affinity .
Q. How should researchers address batch-to-batch variability in biological assays?
Answer:
- Standardization : Implement strict QC protocols, including chiral HPLC to rule out racemization (retention time ±0.1 min) .
- Stability testing : Store samples at -20°C under argon. Degradation products (e.g., dehalogenated analogs) can be quantified via LC-MS .
- Positive controls : Use commercial reference standards (e.g., Pfizer’s PF-1529483) to calibrate bioactivity assays .
Properties
Molecular Formula |
C10H11BrFNO |
---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
5-bromo-2-fluoro-N-propylbenzamide |
InChI |
InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) |
InChI Key |
FGLVDQJYFIHDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
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